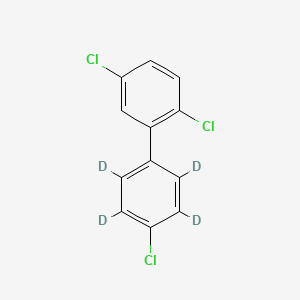2,4',5-Trichlorobiphenyl-2',3',5',6'-d4
CAS No.:
Cat. No.: VC16527192
Molecular Formula: C12H7Cl3
Molecular Weight: 261.6 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C12H7Cl3 |
|---|---|
| Molecular Weight | 261.6 g/mol |
| IUPAC Name | 1-chloro-2,3,5,6-tetradeuterio-4-(2,5-dichlorophenyl)benzene |
| Standard InChI | InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1D,2D,3D,4D |
| Standard InChI Key | VAHKBZSAUKPEOV-RHQRLBAQSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C2=C(C=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |
Chemical Identity and Structural Features
Molecular Composition
2,4',5-Trichlorobiphenyl-2',3',5',6'-d4 consists of two benzene rings connected by a single bond, with chlorine atoms at the 2, 4', and 5 positions and deuterium at the 2',3',5',6' positions (Figure 1). Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 261.6 g/mol | |
| IUPAC Name | 1-chloro-2,3,5,6-tetradeuterio-4-(2,5-dichlorophenyl)benzene | |
| Boiling Point | Not reported | - |
| Water Solubility | 116 µg/L (25°C) |
The deuterium substitution alters its physical properties marginally but significantly impacts its detectability in mass spectrometry .
Spectroscopic Identifiers
-
InChI Key:
VAHKBZSAUKPEOV-RHQRLBAQSA-N -
Canonical SMILES:
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl -
Isomeric SMILES:
[2H]C1=C(C(=C(C(=C1C2=C(C=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H]
These identifiers facilitate precise structural verification and database integration.
Synthesis and Isotopic Labeling
Synthetic Pathways
The synthesis of 2,4',5-Trichlorobiphenyl-2',3',5',6'-d4 typically involves Suzuki-Miyaura cross-coupling between deuterated and chlorinated aryl halides (Figure 2) :
-
Precursor Preparation:
-
Deuterium Incorporation:
-
Deuterium is introduced via hydrogen-deuterium exchange or using deuterated starting materials.
-
Purification and Characterization
Post-synthesis, the compound is purified via column chromatography and characterized using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms isotopic purity .
-
Nuclear Magnetic Resonance (NMR): Validates deuterium placement.
Applications in Scientific Research
Environmental Tracking
Deuterium labeling enables precise tracking of PCB transport in ecosystems. Studies utilize this compound to:
Toxicological Studies
The compound’s interaction with the aryl hydrocarbon receptor (AhR) mirrors non-deuterated PCBs, leading to:
-
Endocrine Disruption: Altered hormone signaling in mammalian cells.
-
Immunotoxicity: Suppressed immune response in zebrafish models .
-
Carcinogenicity: DNA adduct formation in hepatic tissues.
Analytical Chemistry
-
Internal Standard: Quantifies PCB levels in environmental samples via isotope dilution.
-
Metabolite Identification: Distinguishes parent compounds from metabolites in LC-MS workflows .
Environmental and Health Hazards
Ecotoxicological Impact
-
Aquatic Toxicity: LC₅₀ values for Daphnia magna range from 0.1–1.0 µg/L .
-
Bioaccumulation Factor: Log BCF = 4.2 in fish liver.
Human Health Risks
-
Exposure Pathways: Inhalation, dermal contact, and ingestion .
-
Chronic Effects: Potential liver damage and carcinogenicity.
Comparative Analysis with Related PCBs
| Compound | Chlorination Pattern | Key Differences |
|---|---|---|
| PCB-28 (2,4,4’-Trichloro) | 2,4,4’ | Lower log Kₒw (5.2 vs. 5.8) |
| PCB-52 (2,2’,5,5’) | 2,2’,5,5’ | Higher volatility |
| 2,4',5-Trichloro-d4 | 2,4',5 + deuterium | Isotopic labeling for tracing |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume